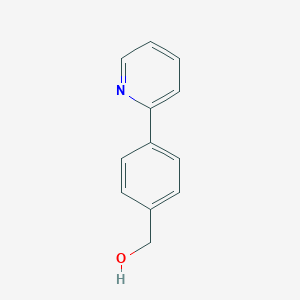

(4-(Pyridin-2-YL)phenyl)methanol

Overview

Description

Biological Activity

The compound (4-(Pyridin-2-YL)phenyl)methanol is a phenolic derivative characterized by the presence of a pyridine ring and a phenyl moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 185.23 g/mol

The compound features a hydroxyl group (-OH) attached to a methanol carbon, which is further connected to a pyridine and a phenyl group. This configuration is significant for its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives containing pyridine and phenolic structures have shown effectiveness against various bacterial and fungal strains. A study highlighted that phenolic compounds can disrupt microbial cell membranes, leading to cell death .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine-containing compounds. The presence of the pyridine ring in This compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, research on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects

Pyridine derivatives have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems or reduce oxidative stress may contribute to their protective effects on neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications to its structure. The following table summarizes the SAR findings related to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyridine and phenol moieties | Potential antimicrobial/anticancer |

| 4-Methylpyridine | Methyl substituent | Limited bioactivity |

| 2-Aminopyridine | Amino group | Neuroprotective |

| Phenol Derivatives | Various substituents | Known antimicrobial properties |

Case Studies

- Antimicrobial Study : A derivative of This compound was tested against Staphylococcus aureus and E. coli, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests that the compound can serve as a lead for developing new antimicrobial agents .

- Anticancer Research : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 5 to 25 µM. Mechanistic studies indicated that it modulates key signaling pathways involved in cell survival .

- Neuroprotection : In models of oxidative stress-induced neuronal damage, This compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability .

Scientific Research Applications

Organic Synthesis

(4-(Pyridin-2-YL)phenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic chemistry.

Common Reactions :

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Substitution : The hydroxyl group can be replaced with other functional groups, enhancing the compound's reactivity.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings :

- Antiproliferative Activity : Studies have shown that similar compounds can inhibit the growth of cancer cells such as HeLa and A549 with IC50 values ranging from 0.021 μM to 0.058 μM.

- Mechanism of Action : Potential mechanisms include the induction of apoptosis and inhibition of specific enzymes involved in cell proliferation.

Material Science

In materials science, this compound is explored for its role in developing polymers and coatings with specific properties. Its structural characteristics allow for tailored interactions with other materials, enhancing performance in various applications.

Data Summary

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Acts as an intermediate for complex organic molecules; versatile in reactions like oxidation. |

| Medicinal Chemistry | Exhibits antiproliferative activity; potential against cancer cell lines; IC50 values < 0.1 μM. |

| Material Science | Useful in developing specialized polymers and coatings; enhances material properties through interaction. |

Study 1: Antiproliferative Screening

A study evaluated the antiproliferative effects of this compound derivatives against a panel of cancer cell lines, demonstrating significant inhibition at low concentrations.

Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications to the hydroxymethyl group significantly affect biological activity, with increased hydroxyl substitutions leading to enhanced efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyridin-2-YL)phenyl)methanol?

- Methodological Answer : Common routes involve nucleophilic substitution reactions. For example, formaldehyde can be introduced to pyridine derivatives under basic conditions (e.g., NaOH) to form the hydroxymethyl group . Alternatively, biocatalytic approaches using Leuconostoc pseudomesenteroides N13 have been optimized for asymmetric reduction, achieving high enantiomeric excess (ee) via multi-response nonlinear programming models . Purification typically employs recrystallization or column chromatography .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is essential for unambiguous stereochemical assignment . Complementary techniques include NMR for proton environment analysis and HPLC with chiral columns to determine enantiopurity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of this compound?

- Methodological Answer : A multi-response nonlinear programming model with inscribed design can systematically optimize bioreduction conditions. Key parameters include pH (6.5–7.5), temperature (25–35°C), and co-solvent ratios (e.g., 10–20% DMSO). This approach balances ee (>99%) with yield and biocatalyst stability .

Q. What strategies resolve data contradictions in crystallographic refinement of structurally similar derivatives?

- Methodological Answer :

For twinned or high-resolution data, SHELXL’s

TWINandHKLF5commands enable robust refinement. Advanced features likeSIMUandDELUrestraints improve displacement parameter accuracy, whileFLATrestraints maintain planar geometry in aromatic systems . Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) is recommended .

Q. How does this compound serve as a chiral auxiliary in pharmaceutical intermediates?

- Methodological Answer : Its rigid pyridinyl-phenyl backbone facilitates stereoselective synthesis. For example, it acts as a precursor in dopamine D3 receptor ligands (e.g., N-(4-(pyridin-2-yl)phenyl)pentanamide derivatives) through regioselective piperazine coupling . Its antioxidant and anti-inflammatory potential is explored via structure-activity relationship (SAR) studies, modifying substituents on the phenyl ring .

Q. Data-Driven Insights

-

Synthesis Optimization Table :

Parameter Optimal Range Impact on ee/Yield pH 6.8–7.2 Maximizes enzyme activity Temperature (°C) 30–32 Balances reaction rate/stability Co-solvent (DMSO%) 15–18 Enhances substrate solubility -

Crystallographic Refinement Metrics :

SHELXL Feature Application Example TWINResolves twinned data in chiral derivatives SIMURestrains anisotropic displacement

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: [4-(Pyridin-2-yl)phenyl]methanol

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight : 185.23 g/mol

- CAS Number : 98061-39-3

- Synonyms: 4-(Pyridin-2-yl)benzyl alcohol, 2-[4-(Hydroxymethyl)phenyl]pyridine .

Structural Features :

This compound consists of a phenyl ring substituted with a pyridin-2-yl group and a hydroxymethyl (-CH₂OH) group at the para position. The pyridine ring introduces aromatic nitrogen, enabling hydrogen bonding and coordination chemistry, while the hydroxymethyl group enhances solubility and reactivity in organic synthesis.

Comparison with Structural Analogues

Substituent Variations on the Pyridine/Pyrimidine Ring

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity and reactivity. The nitro group in enhances susceptibility to reduction or nucleophilic substitution, while -CF₃ in improves metabolic stability in drug design.

- Pyrimidine vs.

Variations in the Hydroxymethyl Group or Aromatic System

| Compound Name | Molecular Formula | Structural Modification | Molecular Weight (g/mol) | Key Applications/Properties | References |

|---|---|---|---|---|---|

| 4-(Benzyloxy)phenylmethanol | C₁₉H₁₇NO₂ | Benzyloxy (-OCH₂C₆H₅) substituent | 291.35 | Enhanced lipophilicity | |

| (4-Thien-2-ylphenyl)methanol | C₁₁H₁₀OS | Thiophene (vs. pyridine) | 190.26 | Unspecified |

Key Observations :

- Thiophene Replacement (): Replacing pyridine with sulfur-containing thiophene alters electronic properties and may influence coordination chemistry.

Preparation Methods

Catalytic Asymmetric Hydrogenation

Reaction Setup and Mechanistic Overview

The asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives offers a stereoselective route to (R)-(4-(pyridin-2-yl)phenyl)methanol. This method employs an iridium-based catalyst (Ir/L) synthesized from a metal Ir complex and a chiral phosphine-oxazoline ligand . The reaction occurs in an autoclave under hydrogen pressure (0.1–10.0 MPa) at temperatures ranging from 0°C to 100°C . Key reagents include:

-

Solvent : Methanol or tetrahydrofuran (THF)

-

Base : Lithium tert-butoxide or sodium carbonate

-

Catalyst : Ir/L (0.5–5 mol%)

The mechanism involves substrate adsorption onto the chiral catalyst, followed by hydrogen dissociation and stereoselective delivery to the ketone carbonyl group, yielding the (R)-enantiomer .

Optimization and Yields

Reaction parameters significantly impact yield and enantiomeric excess (ee):

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Hydrogen Pressure | 3.0 MPa | Higher pressure accelerates H₂ activation |

| Temperature | 40°C | Balances reaction rate and ee |

| Catalyst Loading | 2.5 mol% | Maximizes turnover and reduces cost |

| Base | Lithium tert-butoxide | Enhances enantioselectivity (ee >99%) |

Under optimized conditions, this method achieves yields up to 97% with 99% ee , making it ideal for producing enantiomerically pure material .

Lithium Aluminium Hydride Reduction

Procedure and Reaction Conditions

This two-step reduction starts with 4-(4-pyridyl)benzoic acid, which is reduced to the primary alcohol using lithium aluminium hydride (LiAlH₄) in anhydrous THF . Key steps include:

-

Cooling : The reaction mixture is maintained at 0°C to control exothermicity.

-

Quenching : Sequential addition of water and 3M KOH ensures safe decomposition of excess LiAlH₄.

-

Workup : Extraction with ethyl acetate and drying over Na₂SO₄ yield the crude product .

Yield and Purification

The method delivers a moderate yield of 60% , with purity dependent on chromatographic purification . Limitations include:

-

Sensitivity to moisture, requiring strict inert conditions.

-

Labor-intensive purification due to byproducts from over-reduction.

Sodium Borohydride Reduction

Simplified Reduction of Ketone Precursors

Phenyl(pyridin-2-yl)methanone is reduced using sodium borohydride (NaBH₄) in ethanol at room temperature . The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol.

Characterization and Efficiency

This method achieves a high yield of 92% with minimal purification . Key characterization data includes:

The absence of stereoselectivity limits its utility for chiral synthesis but offers a rapid route to racemic mixtures.

Comparative Analysis of Preparation Methods

| Method | Yield | ee (%) | Purification Complexity | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 97% | 99 | Moderate | High |

| LiAlH₄ Reduction | 60% | N/A | High | Moderate |

| NaBH₄ Reduction | 92% | N/A | Low | High |

Key Findings :

-

Catalytic hydrogenation excels in enantioselectivity but requires specialized equipment.

-

NaBH₄ reduction offers the best balance of yield and simplicity for non-chiral applications.

-

LiAlH₄ reduction is less favorable due to safety concerns and lower yield.

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAKUXOHCFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363913 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-39-3 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.